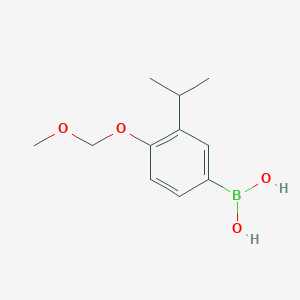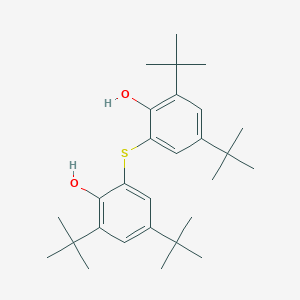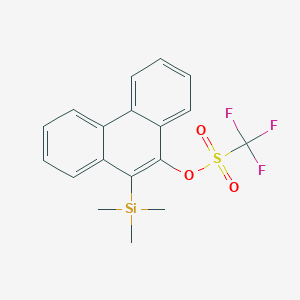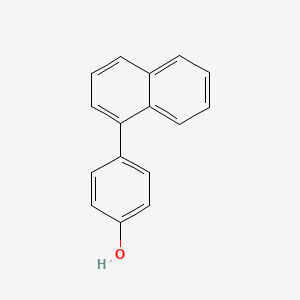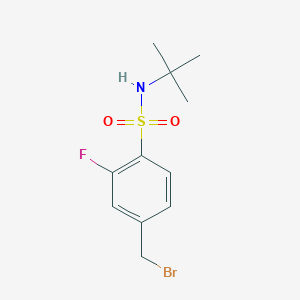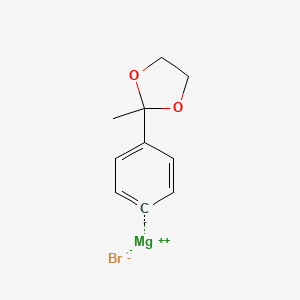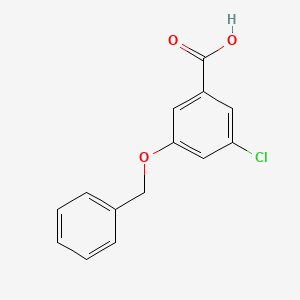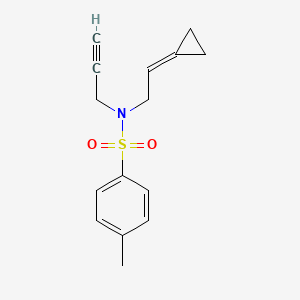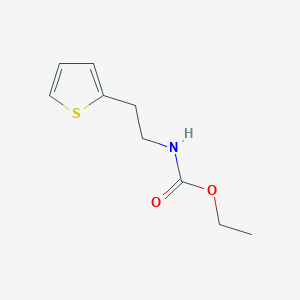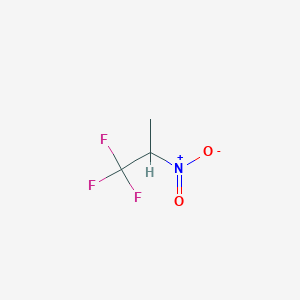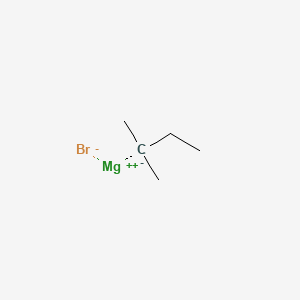
2-Methyl-2-butylmagnesium bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-butylmagnesium bromide, 0.50 M in THF (Tetrahydrofuran) is a chemical compound with the molecular formula C5H11BrMg and a molecular weight of 175.35 g/mol . It is typically available in stock for research use.
Molecular Structure Analysis
The molecular structure of this compound consists of a magnesium atom (Mg) bonded to a bromine atom (Br) and a 2-methyl-2-butyl group (C5H11) .Wirkmechanismus
Target of Action
2-Methyl-2-butylmagnesium bromide, also known as MFCD11553287 or 2-Methyl-2-butylmagnesium bromide, 0.50 M in THF, is an organometallic compound. Its primary targets are carbonyl compounds . These compounds play a crucial role in many biochemical reactions, particularly in the formation of various organic compounds.
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the preparation of a Grignard reagent (RMgX), which then reacts with the carbonyl compound . The reaction is exothermic and can be difficult to control due to its sensitivity to contaminants, primarily water .
Biochemical Pathways
The Grignard reaction is a key step in many biochemical pathways. It involves three steps: preparation of the Grignard reagent, reaction of the reagent with the carbonyl compound, and acidic hydrolysis . The reaction leads to the formation of an alkoxide, which is then converted to an alcohol by treatment with an acid .
Pharmacokinetics
. Its bioavailability would also be influenced by these factors.
Result of Action
The result of the action of 2-Methyl-2-butylmagnesium bromide is the formation of an alcohol from a carbonyl compound . This transformation is a fundamental process in organic synthesis and is widely used in the production of various organic compounds.
Action Environment
The action of 2-Methyl-2-butylmagnesium bromide is highly sensitive to the environment. The presence of water or oxygen can inhibit the formation of the Grignard reagent and thus affect the overall reaction . Therefore, the reaction must be carried out under anhydrous conditions and in an inert atmosphere .
Biochemische Analyse
Biochemical Properties
The role of 2-Methyl-2-butylmagnesium bromide in biochemical reactions is primarily as a nucleophile . It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The nature of these interactions is typically a nucleophilic addition reaction .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-butylmagnesium bromide involves its reaction with electrophiles. In a typical reaction, the carbon-magnesium bond in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in a carbonyl compound . This results in the formation of a new carbon-carbon bond and the generation of a magnesium alkoxide intermediate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-butylmagnesium bromide can change over time due to its reactivity. Grignard reagents are sensitive to moisture and oxygen, and they can react with these substances if not properly stored . Therefore, the stability and long-term effects of 2-Methyl-2-butylmagnesium bromide would depend on the specific conditions of the experiment .
Metabolic Pathways
Grignard reagents can participate in various chemical reactions, including nucleophilic addition to carbonyl compounds, which could potentially influence metabolic pathways .
Transport and Distribution
Given its reactivity, it’s likely that it would react quickly upon entering a cell .
Subcellular Localization
Due to its reactivity, it’s likely that it would react quickly upon entering a cell and may not have a specific subcellular localization .
Eigenschaften
IUPAC Name |
magnesium;2-methylbutane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDCVFPKILVXPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
